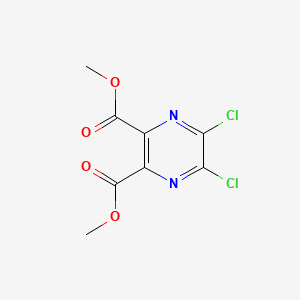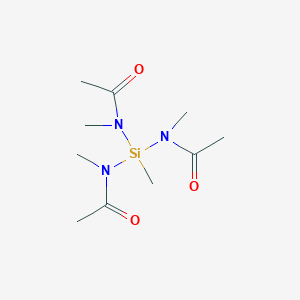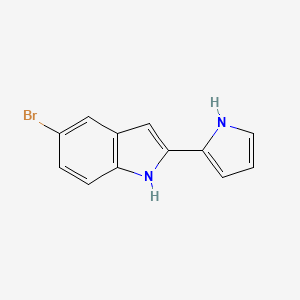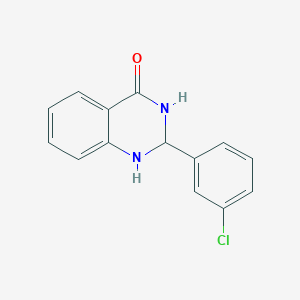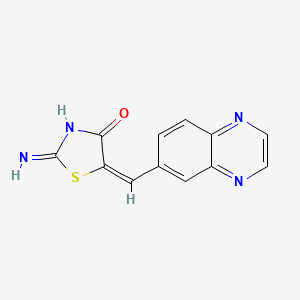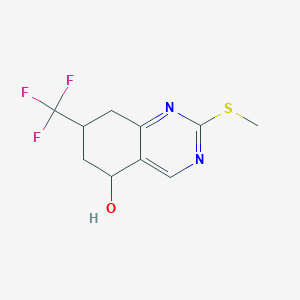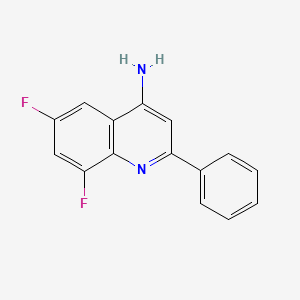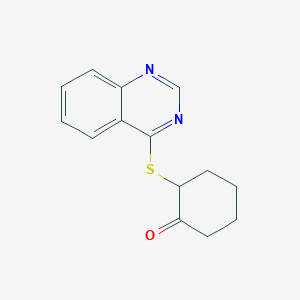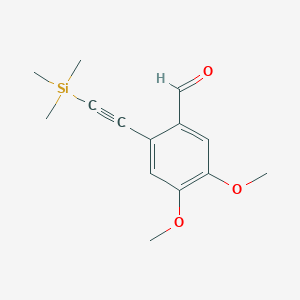
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi It is a derivative of benzaldehyde, featuring both methoxy and trimethylsilyl groups
Métodos De Preparación
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an inert atmosphere . Another method is the Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl)ethynyl . These reactions typically require controlled conditions, such as an inert atmosphere and specific catalysts, to ensure high yields and purity.
Análisis De Reacciones Químicas
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and molecular interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as drug development, leverages its chemical properties.
Industry: It is employed in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can modulate biochemical pathways and molecular functions, making the compound valuable in research and development.
Comparación Con Compuestos Similares
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be compared with similar compounds such as:
4-((Trimethylsilyl)ethynyl)benzaldehyde: Lacks the methoxy groups, making it less versatile in certain reactions.
4-Ethynylbenzaldehyde: Lacks both the methoxy and trimethylsilyl groups, resulting in different reactivity and applications. The presence of methoxy and trimethylsilyl groups in this compound enhances its reactivity and broadens its application scope compared to these similar compounds.
Propiedades
Número CAS |
106824-48-0 |
|---|---|
Fórmula molecular |
C14H18O3Si |
Peso molecular |
262.38 g/mol |
Nombre IUPAC |
4,5-dimethoxy-2-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O3Si/c1-16-13-8-11(6-7-18(3,4)5)12(10-15)9-14(13)17-2/h8-10H,1-5H3 |
Clave InChI |
OAAAUWINCWIWSM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C=O)C#C[Si](C)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


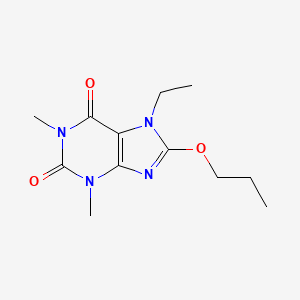
![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
